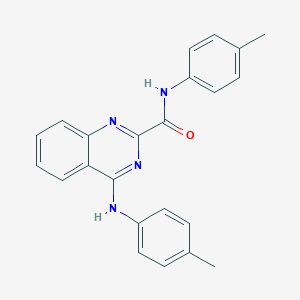
N-benzoyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzoyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide, also known as BB-94, is a synthetic compound that belongs to the class of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of extracellular matrix (ECM) components during physiological and pathological processes. BB-94 has been extensively studied for its potential use in cancer therapy and other diseases that involve excessive MMP activity.
Mecanismo De Acción
N-benzoyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide works by binding to the active site of MMPs and inhibiting their activity. MMPs require zinc ions for their catalytic activity, and this compound chelates the zinc ion in the active site of MMPs, preventing them from functioning properly. This leads to the accumulation of ECM components and the inhibition of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the activity of various MMPs in vitro and in vivo. In addition to its anti-cancer activity, this compound has also been shown to have anti-inflammatory and anti-angiogenic effects. This compound has also been studied for its potential use in tissue engineering, as it can inhibit the degradation of ECM components and promote tissue regeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzoyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is a potent MMP inhibitor that has been extensively studied in vitro and in vivo. However, it has some limitations for lab experiments. This compound has poor solubility in water, which can make it difficult to work with in some experiments. In addition, this compound can inhibit the activity of other zinc-dependent enzymes, which can lead to off-target effects.
Direcciones Futuras
There are several future directions for the study of N-benzoyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide. One area of research is the development of more potent and selective MMP inhibitors that can be used in cancer therapy and other diseases. Another area of research is the development of novel drug delivery systems for this compound, which can improve its solubility and bioavailability. Finally, this compound can be studied for its potential use in combination therapy with other anti-cancer agents, such as chemotherapy and radiation therapy.
Métodos De Síntesis
N-benzoyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-mercaptobenzoic acid with 2-nitrobenzoyl chloride to form 2-nitrobenzoyl-2-mercaptobenzoic acid. The nitro group is then reduced to an amino group using hydrogen gas and palladium on carbon catalyst. The resulting compound is coupled with benzenesulfonyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-benzoyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been studied extensively for its potential use in cancer therapy. MMPs play a crucial role in the invasion and metastasis of cancer cells by degrading ECM components. This compound has been shown to inhibit the activity of various MMPs, including MMP-2, MMP-9, and MMP-14, which are overexpressed in many types of cancer. In addition to cancer, this compound has also been studied for its potential use in other diseases that involve excessive MMP activity, such as arthritis, atherosclerosis, and pulmonary fibrosis.
Propiedades
Fórmula molecular |
C20H13NO5S2 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
N-(benzenesulfonyl)-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide |
InChI |
InChI=1S/C20H13NO5S2/c22-19(14-7-3-1-4-8-14)21(28(24,25)16-9-5-2-6-10-16)15-11-12-17-18(13-15)27-20(23)26-17/h1-13H |
Clave InChI |
JBIVBMUQZDZNPL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=O)S3)S(=O)(=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=O)S3)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate](/img/structure/B254628.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B254630.png)

![Dimethyl 2-({[5-(phenoxymethyl)furan-2-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B254636.png)
![4-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254637.png)

![N-acetyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-2-thiophenesulfonamide](/img/structure/B254648.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B254650.png)
![3-hydroxy-1-(2-methoxyethyl)-5-phenyl-4-{[4-(piperidin-1-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254652.png)
![3'-[(4-bromophenyl)carbonyl]-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B254653.png)

![1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254655.png)
![2-(1,3,4-Thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254658.png)
